2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(2-PHENYLACETYL)AMINO]ACETYL}AMINO)ACETATE
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Overview
Description
2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(2-PHENYLACETYL)AMINO]ACETYL}AMINO)ACETATE is a complex organic compound that features a fluorinated phenyl group, an oxoethyl group, and a phenylacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(2-PHENYLACETYL)AMINO]ACETYL}AMINO)ACETATE typically involves multi-step organic reactions. One common approach is to start with 4-fluorophenylacetic acid, which undergoes esterification to form the corresponding ester. This ester is then subjected to a series of reactions including amidation and acylation to introduce the phenylacetamido groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(2-PHENYLACETYL)AMINO]ACETYL}AMINO)ACETATE can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(2-PHENYLACETYL)AMINO]ACETYL}AMINO)ACETATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(2-PHENYLACETYL)AMINO]ACETYL}AMINO)ACETATE involves its interaction with specific molecular targets. The fluorinated phenyl group can enhance binding affinity to certain enzymes or receptors, while the oxoethyl and phenylacetamido groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetic acid: Shares the fluorinated phenyl group but lacks the complex ester and amide functionalities.
Phenoxy acetamide derivatives: These compounds have similar structural features and are used in various medicinal chemistry applications.
Uniqueness
2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(2-PHENYLACETYL)AMINO]ACETYL}AMINO)ACETATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both fluorinated and amide groups allows for diverse interactions and reactivity, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C20H19FN2O5 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 2-[[2-[(2-phenylacetyl)amino]acetyl]amino]acetate |
InChI |
InChI=1S/C20H19FN2O5/c21-16-8-6-15(7-9-16)17(24)13-28-20(27)12-23-19(26)11-22-18(25)10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,22,25)(H,23,26) |
InChI Key |
ZIDDUHBJQKZEAN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)F |
sequence |
GGX |
Origin of Product |
United States |
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